REACTION_SMILES
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[CH:23]([CH2:24][CH3:25])=[O:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[n:13][cH:14]2)[cH:7][cH:8]1)([F:21])[F:22]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([N:15]3[CH2:16][CH2:17][N:18]([CH2:23][CH2:24][CH3:25])[CH2:19][CH2:20]3)[n:13][cH:14]2)[cH:7][cH:8]1)([F:21])[F:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=O
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Name
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FC(F)(F)c1ccc(-c2ccc(N3CCNCC3)nc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(-c2ccc(N3CCNCC3)nc2)cc1
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Name
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Type
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product
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Smiles
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CCCN1CCN(c2ccc(-c3ccc(C(F)(F)F)cc3)cn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |